Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate is an organic compound with a complex structure that includes a benzoate ester linked to a methylnaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 4-hydroxybenzoate is then reacted with 7-methylnaphthalen-1-ol under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylbenzoate: Similar in structure but lacks the naphthalene moiety.
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate: Contains a naphthalene group but differs in the functional groups attached.
Properties
CAS No. |
833485-02-2 |
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Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 4-[(7-methylnaphthalen-1-yl)oxymethyl]benzoate |
InChI |
InChI=1S/C20H18O3/c1-14-6-9-16-4-3-5-19(18(16)12-14)23-13-15-7-10-17(11-8-15)20(21)22-2/h3-12H,13H2,1-2H3 |
InChI Key |
IMXMEONWIZIJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2OCC3=CC=C(C=C3)C(=O)OC)C=C1 |
Origin of Product |
United States |
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